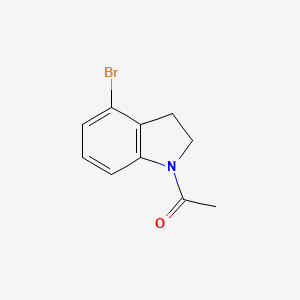![molecular formula C7H12N4O B3045890 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159553-52-2](/img/structure/B3045890.png)
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
描述
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
作用机制
Target of Action
The compound 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, also known as 3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, has been found to interact with several targets. The primary targets include c-Met/VEGFR-2 kinases , Poly (ADP-ribose) polymerase 1 (PARP1) , and potentially PCAF bromodomain . These targets play crucial roles in various cellular processes, including cell growth, angiogenesis, DNA repair, and gene expression.
Mode of Action
This compound interacts with its targets in a specific manner. For instance, it exhibits inhibitory activities towards c-Met/VEGFR-2 kinases . It binds to these kinases, thereby inhibiting their activity. This interaction results in the inhibition of cell growth and angiogenesis, which are critical processes in cancer progression . As a PARP1 inhibitor , it can selectively kill homologous recombination (HR) deficient cancer cells through a mechanism of synthetic lethality .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting c-Met/VEGFR-2 kinases , it impacts the signaling pathways associated with cell growth and angiogenesis . Its action as a PARP1 inhibitor affects the DNA repair pathway, leading to the death of HR deficient cancer cells . The potential interaction with PCAF bromodomain suggests an influence on gene expression pathways .
Pharmacokinetics
The compound’s inhibitory activities against its targets and its antiproliferative activities against various cell lines suggest that it may have favorable bioavailability .
Result of Action
The compound’s action results in several molecular and cellular effects. It exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells .
生化分析
Biochemical Properties
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with VEGFR-2, another receptor tyrosine kinase, further influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits potent antiproliferative activity . It influences cell function by inhibiting cell signaling pathways, particularly those mediated by c-Met and VEGFR-2. This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression patterns. The compound also affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their enzymatic activity . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its antiproliferative activity in cancer cell lines, with sustained inhibition of c-Met and VEGFR-2 signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, indicating that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic processes can influence the compound’s overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target kinases and other biomolecules . Post-translational modifications and targeting signals may influence its subcellular distribution, directing it to specific compartments or organelles . This localization is essential for its effective inhibition of c-Met and VEGFR-2 signaling pathways .
准备方法
The synthesis of 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of commercially available reagents under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of a base. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity .
化学反应分析
3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the triazolopyrazine ring .
科学研究应用
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of c-Met and VEGFR-2 kinases, which are important targets in cancer therapy. Additionally, it has shown antiproliferative activities against various cancer cell lines, making it a promising candidate for further drug development .
相似化合物的比较
Similar compounds to 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine include other triazolopyrazine derivatives. These compounds share a similar core structure but may have different substituents that affect their biological activities. The uniqueness of this compound lies in its specific substituents, which contribute to its potent kinase inhibitory activities and low toxicity .
属性
IUPAC Name |
3-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-12-5-7-10-9-6-4-8-2-3-11(6)7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQCUUVOJRITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C2N1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726042 | |
| Record name | 3-(Methoxymethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159553-52-2 | |
| Record name | 3-(Methoxymethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


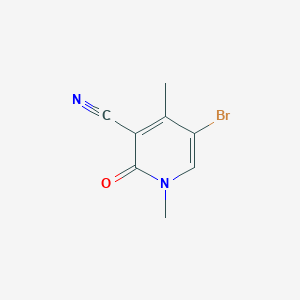
![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3045809.png)
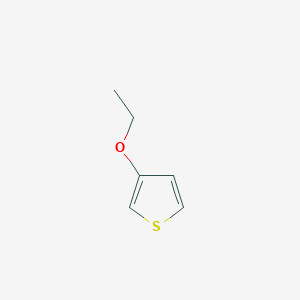
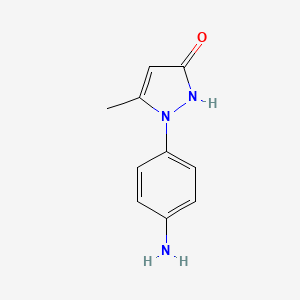
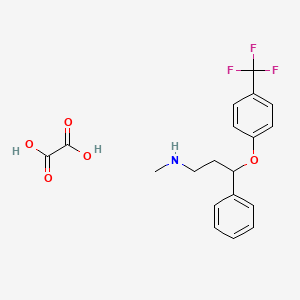
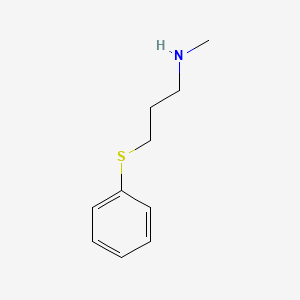
![2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-](/img/structure/B3045816.png)
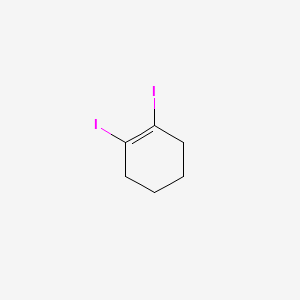
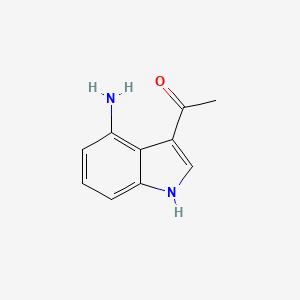
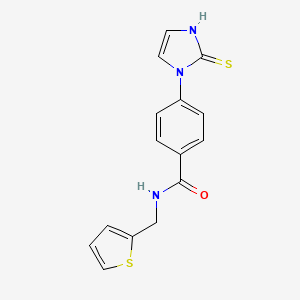
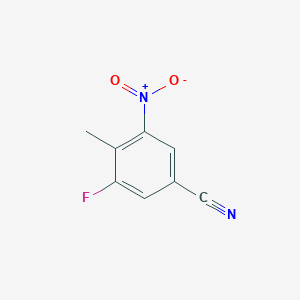
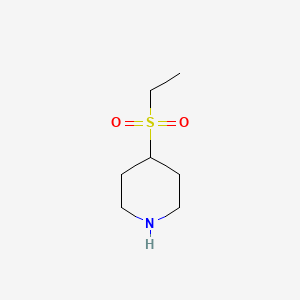
![1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-](/img/structure/B3045829.png)
